REACTION_CXSMILES
|
[F:1][C:2]1([F:23])[CH2:7][C:6]2([C:19]([O:21][CH3:22])=[O:20])[N:8](C(OCC3C=CC=CC=3)=O)[CH:3]1[CH2:4][CH2:5]2>CO.[Pd]>[F:23][C:2]1([F:1])[CH2:7][C:6]2([C:19]([O:21][CH3:22])=[O:20])[NH:8][CH:3]1[CH2:4][CH2:5]2
|
Type
|
CUSTOM
|
Details
|
was stirred for 12 hours under 1 atm H2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Removal of the catalyst solid and solvent
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(C2CCC(C1)(N2)C(=O)OC)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |